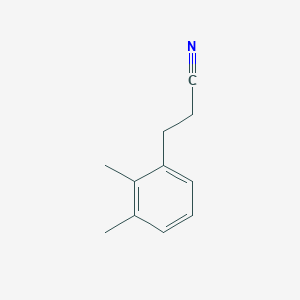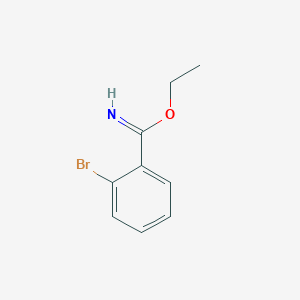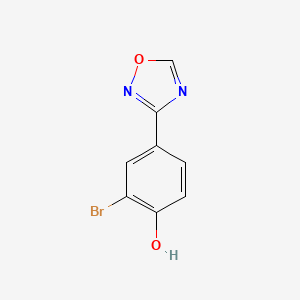
3-(2,3-Dimethylphenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dimethylphenyl)propanenitrile is an organic compound with the molecular formula C11H13N It is a derivative of propanenitrile, where the phenyl group is substituted with two methyl groups at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenyl)propanenitrile typically involves the reaction of 2,3-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the ammoxidation of 2,3-dimethylpropylbenzene. This process involves the reaction of the starting material with ammonia and oxygen in the presence of a catalyst, typically a metal oxide, at elevated temperatures.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,3-Dimethylphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 3-(2,3-Dimethylphenyl)propanoic acid.
Reduction: 3-(2,3-Dimethylphenyl)propanamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(2,3-Dimethylphenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2,3-Dimethylphenyl)propanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The aromatic ring and methyl substituents can also affect the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Propionitrile: A simple aliphatic nitrile with similar chemical properties.
Acetonitrile: Another aliphatic nitrile, commonly used as a solvent.
Butyronitrile: A longer-chain aliphatic nitrile with different physical properties.
Uniqueness
3-(2,3-Dimethylphenyl)propanenitrile is unique due to the presence of the dimethyl-substituted aromatic ring, which imparts distinct chemical and physical properties compared to other nitriles. This structural feature can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H13N |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
3-(2,3-dimethylphenyl)propanenitrile |
InChI |
InChI=1S/C11H13N/c1-9-5-3-6-11(10(9)2)7-4-8-12/h3,5-6H,4,7H2,1-2H3 |
Clave InChI |
VODYLZTYIBTABE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)CCC#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[(4-isopropoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12445910.png)


![4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B12445931.png)
![4-Chloro-3-{[(3-methylbutanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B12445934.png)


![4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N-phenylbenzamide](/img/structure/B12445945.png)



![4-ethoxy-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}-3-nitrobenzamide](/img/structure/B12445961.png)
![N,N'-bis[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B12445967.png)

